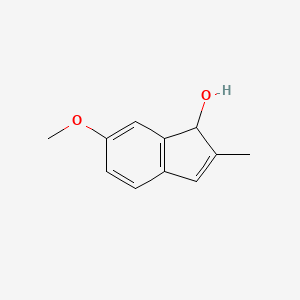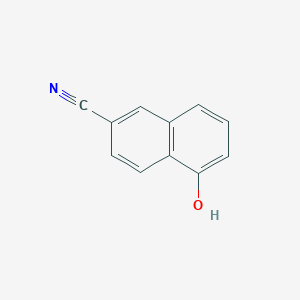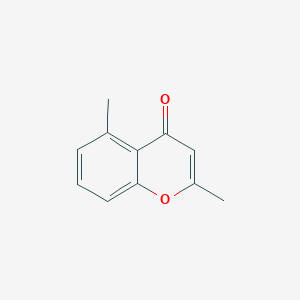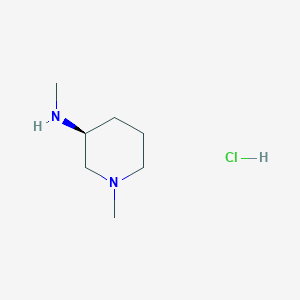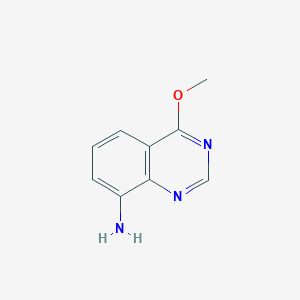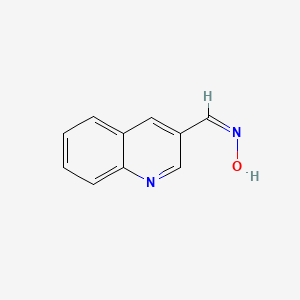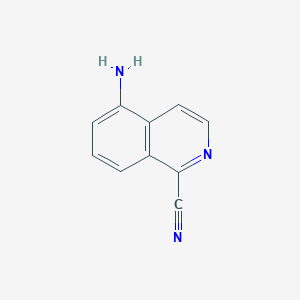
5-Aminoisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoisoquinoline-1-carbonitrile is an organic compound belonging to the class of aminoquinolines and derivatives It contains an amino group attached to a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-1-carbonitrile can be achieved through various methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves green and sustainable chemical processes. These methods may include the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts such as clay or ionic liquids .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions often involve aqueous or solvent-free environments, with temperatures ranging from room temperature to elevated levels depending on the specific reaction .
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
5-Aminoisoquinoline-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of 5-Aminoisoquinoline-1-carbonitrile involves its inhibition of PARP-1, an enzyme involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalines: These compounds are structurally related to 5-Aminoisoquinoline-1-carbonitrile and share similar chemical properties.
Quinolin-8-amines: These are isomerically related compounds with valuable applications in organic synthesis and coordination chemistry.
Uniqueness
This compound is unique due to its potent and selective inhibition of PARP-1, which distinguishes it from other similar compounds. Its water solubility and high gastrointestinal absorption also contribute to its uniqueness and potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C10H7N3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-aminoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,12H2 |
Clé InChI |
AUCNLSUCVJKOPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C#N)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


